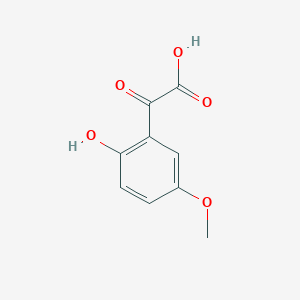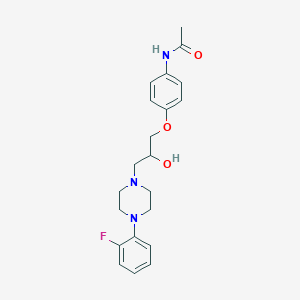
N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[(1-Methylpiperidin-4-yl)methyl]piperazine" and "4-methyl-N1- (1-methylpiperidin-4-yl)benzene-1,3-diamine" are structurally similar to the requested compound. They are typically stored at ambient temperature .
Molecular Structure Analysis
The molecular structure of “1-[(1-Methylpiperidin-4-yl)methyl]piperazine” has a molecular weight of 197.32 . The InChI code is 1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3 .
Physical And Chemical Properties Analysis
The compound “1-[(1-Methylpiperidin-4-yl)methyl]piperazine” is a liquid at room temperature . It has a flash point of 77-78/0.38mm .
科学的研究の応用
Pharmacological Profile and Potential Therapeutic Applications
Antipsychotic Potential and Receptor Activity : A study on ACP-103, a compound with a similar structure, shows its potent inverse agonist activity at 5-HT2A receptors, suggesting utility as an antipsychotic agent. This is based on its ability to attenuate behavior indicative of psychosis in preclinical models, demonstrating potential for therapeutic applications in treating psychiatric disorders (Vanover et al., 2006).
Antitumor and Antiproliferative Activities : Research on derivatives of methylpiperidines indicates that certain modifications can enhance binding and activity at the sigma(1) receptor, showing significant antiproliferative effects on glioma cells. This highlights a possible role in tumor research and therapy, suggesting these compounds could contribute to the development of new cancer treatments (Berardi et al., 2005).
Synthetic Methodology and Chemical Structure Analysis : Advances in synthetic methods for di- and mono-oxalamides, through rearrangement of certain piperidine derivatives, provide a framework for the development of novel compounds with potential pharmacological applications. These methodologies offer routes to synthesize complex molecules with precision, expanding the toolbox for drug discovery (Mamedov et al., 2016).
Neuropharmacological Effects and Eating Disorders : Compounds targeting orexin receptors, similar in action to the one , have been shown to influence compulsive food consumption and binge eating in animal models. This suggests potential applications in the treatment of eating disorders by modulating orexin receptor mechanisms (Piccoli et al., 2012).
Neurodegenerative Disease Therapy : Research on ASS234, a propargylamine bearing structural similarities, indicates its ability to inhibit acetylcholinesterase and monoamine oxidase, showing promise for Alzheimer's disease therapy. It highlights the multifaceted approach to treating neurodegenerative diseases by simultaneously targeting several pathological mechanisms (Ramos et al., 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
N'-[(1-methylpiperidin-4-yl)methyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-3-6-13-11(16)12(17)14-9-10-4-7-15(2)8-5-10/h10H,3-9H2,1-2H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKFIMKDTSRKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2630213.png)
![2-[6-(2-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2630216.png)

![N-(3-acetylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B2630218.png)
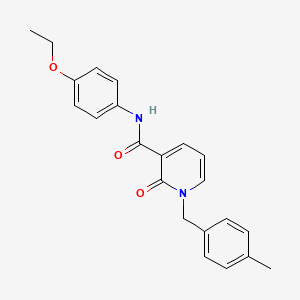
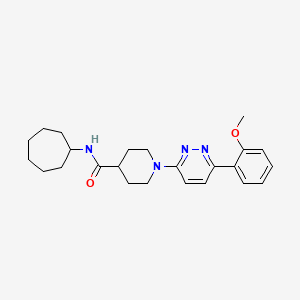
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2630221.png)
![2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2630222.png)
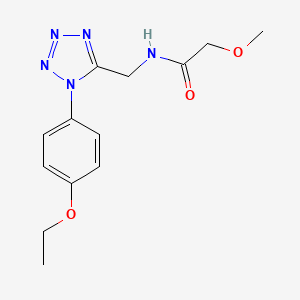
![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(2-chlorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2630229.png)
![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2630230.png)
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2630231.png)
